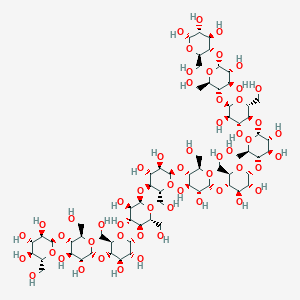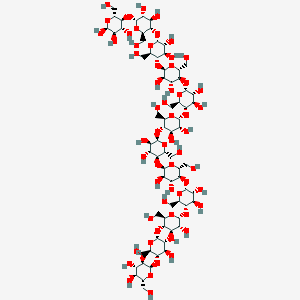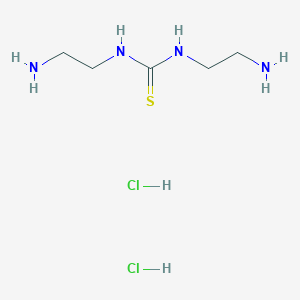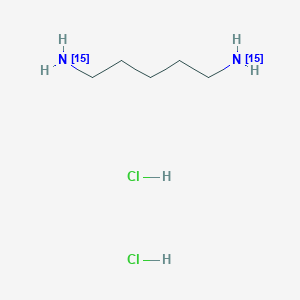
2-tert-Butylestrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butylestrone (2-TB) is an organic compound that is widely used in scientific research for its various applications. It is a synthetic steroid hormone and a derivative of estrone, a naturally occurring steroid hormone. 2-TB is used in the synthesis of other steroid hormones, as well as in the development of novel drugs and drug delivery systems. It is also used in biochemical and physiological studies, as well as in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2-tert-Butylestrone can be achieved through a series of reactions starting from estrone, which is a commercially available starting material. The synthesis pathway involves the introduction of a tert-butyl group at the C-2 position of the estrone molecule.
Starting Materials
Estrone, tert-Butyl chloride, Sodium hydride, Dimethylformamide, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Sodium sulfate, Magnesium sulfate, Methanol, Acetic acid, Sodium borohydride, Methanol
Reaction
Step 1: Protection of the C-3 ketone group of estrone by reaction with tert-butyl chloride and sodium hydride in dimethylformamide to form 3-tert-butyl estrone., Step 2: Reduction of the C-17 keto group of 3-tert-butyl estrone with sodium borohydride in methanol to form 3-tert-butyl-17β-hydroxyestrone., Step 3: Deprotection of the C-3 ketone group of 3-tert-butyl-17β-hydroxyestrone by reaction with hydrochloric acid in ethyl acetate to form 2-tert-butyl-17β-hydroxyestrone., Step 4: Conversion of the hydroxyl group at C-17 to a ketone group by oxidation with sodium periodate in water., Step 5: Reduction of the C-17 ketone group of 2-tert-butyl-17-ketoestrone with sodium borohydride in methanol to form 2-tert-butylestrone., Step 6: Purification of the final product by recrystallization from ethyl acetate and drying over magnesium sulfate.
Wissenschaftliche Forschungsanwendungen
2-tert-Butylestrone is used in a wide variety of scientific research applications. It is used as a model compound in the development of novel drugs and drug delivery systems. It is also used as a substrate in the synthesis of other steroid hormones, such as estradiol and progesterone. It is also used in biochemical and physiological studies, as well as in laboratory experiments.
Wirkmechanismus
2-tert-Butylestrone is a synthetic steroid hormone, and its mechanism of action is similar to that of other steroid hormones. It binds to intracellular receptors, which then activate the transcription of specific genes. This leads to the production of proteins that mediate the effects of the hormone.
Biochemische Und Physiologische Effekte
2-tert-Butylestrone has a variety of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell growth and differentiation, as well as in the regulation of metabolic pathways. It has also been shown to have an effect on the metabolism of glucose, cholesterol, and fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-Butylestrone is a useful compound for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. It is also non-toxic and non-carcinogenic. However, it is not suitable for use in humans, as it can have adverse effects on certain organs and tissues.
Zukünftige Richtungen
2-tert-Butylestrone has a variety of potential future applications. It could be used as a substrate in the synthesis of novel drugs and drug delivery systems. It could also be used as a model compound to study the effects of other steroid hormones. Additionally, it could be used in the development of new biomarkers and diagnostic tests. Finally, it could be used in the development of new therapeutic agents for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
21003-02-1 |
|---|---|
Produktname |
2-tert-Butylestrone |
Molekularformel |
C₂₂H₃₀O₂ |
Molekulargewicht |
326.47 |
Synonyme |
2-tert-Butyl-3-hydroxyestra-1,3,5(10)-trien-17-one; 2-(1,1-Dimethylethyl)-3-hydroxyestra-1,3,5(10)-trien-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)
![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)